molecular formula C6F14 B1297836 Perfluoro-2,3-dimethylbutane CAS No. 354-96-1

Perfluoro-2,3-dimethylbutane

Cat. No. B1297836
CAS RN: 354-96-1
M. Wt: 338.04 g/mol
InChI Key: NBQYGIPVNCVJJP-UHFFFAOYSA-N
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Description

Perfluoro-2,3-dimethylbutane is a compound that falls within the class of perfluorinated olefins, which are characterized by their high degree of fluorination. This compound is of interest due to its unique chemical and physical properties, which arise from the replacement of hydrogen atoms with fluorine atoms in the carbon chain. The research on this compound and related compounds has explored various aspects of their synthesis, molecular structure, chemical reactions, and physical and chemical properties .

Synthesis Analysis

The synthesis of this compound involves high-temperature reactions and the use of specific reagents and catalysts. For instance, one method includes the reaction of trifluoroiodomethane with perfluorobut-2-yne at high temperatures . Another approach involves the thermolytic defluorination of perfluoroalkenes over metals such as iron or platinum, leading to the formation of perfluoro-2,3-dimethylbutadiene, which can undergo further reactions to produce this compound . Additionally, perfluoro-2,3-dimethylbut-2-ene can be prepared from perfluoro-(2,2,4,4-tetramethyldithietan) and isomerized under UV irradiation to perfluoro-2,3-dimethylbut-1-ene .

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been studied using various analytical techniques. For example, the structure of perfluoro-(2-methyl-3-methylenecyclobutene) was confirmed by 19F nuclear magnetic resonance analysis . Gas-phase electron diffraction studies have been used to determine the conformation and molecular structure of related perfluoro-diene derivatives, providing insights into the planarity and torsion angles of the molecules .

Chemical Reactions Analysis

This compound participates in a variety of chemical reactions. It can react with nucleophiles, undergo free radical addition, and engage in cycloaddition reactions . The presence of fluoride ions can influence the reactivity and outcome of these reactions, as seen in the dimerization of perfluoro-2,3-dimethylbutadiene and the formation of pyran and oxepine derivatives . The reactivity of this compound is also affected by steric hindrance due to the bulky fluorine atoms, which can reduce its reactivity with certain reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the high electronegativity and small size of the fluorine atoms, which impart unique characteristics to the compound. These properties include thermal stability, resistance to chemical attack, and the ability to form stable elastomeric films when copolymerized with other monomers . The use of perfluoropropene as a scavenger in 18F-recoil systems has also been explored, demonstrating the potential of this compound in the synthesis of labeled saturated perfluoro-compounds .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Perfluoro-2,3-dimethylbutadiene undergoes various reactions, including dimerization with caesium fluoride, leading to the formation of different dimers and providing a route to perfluoro-2,3-dimethylbut-2-ene. Further fluorination of these dimers over cobalt trifluoride leads to products based on an intermediate radical cation (R. Chambers, A. Lindley, H. C. Fielding, 1981).
  • Perfluoropropene, when added to gaseous perfluoroalkanes, results in several labeled saturated perfluoro-compounds including perfluoro-2,3-dimethylbutane. This process involves a sequence of reactions starting with the addition of fluoride atoms or fluoride-containing radicals (Κ. D. V. D. Linde, S. Balen, P. Louwrier, L. Lindner, F. Μ. Κaspersen, 1977).

Organofluorine Chemistry

  • Reactions involving perfluoro(1,1-dimethylbutanide) anion and sulfenyl or selenenyl chloride produce aryl perfluoro(1,1-dimethylbutyl) sulfides or selenides. This demonstrates the potential of this compound derivatives in synthesizing fluorinated tertiary thio- and selenoethers (Hitomi Suzuki, H. Satake, H. Uno, H. Shimizu, 1987).
  • Photolysis and fluoride-initiated reactions of perfluoro-N-fluoropiperidine with perfluoropropene yield various compounds, including perfluoro-(2,3-dimethylbutane). This highlights the role of this compound in photochemical and fluoride-initiated reactions (R. Banks, K. Mullen, W. Nicholson, C. Oppenheim, A. Prakash, 1972).

Future Directions

The future of Perfluoro-2,3-dimethylbutane and other PFAS is currently a topic of debate. The European Chemicals Agency (ECHA) has proposed a ban on over 12,000 PFAS, which has sparked a debate about potential consequences for the economy, industry, and the environment . Policymakers must carefully weigh up the potential consequences before making a final decision on the ban .

properties

IUPAC Name

1,1,1,2,3,4,4,4-octafluoro-2,3-bis(trifluoromethyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F14/c7-1(3(9,10)11,4(12,13)14)2(8,5(15,16)17)6(18,19)20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQYGIPVNCVJJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334445
Record name Perfluoro-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

354-96-1
Record name Perfluoro-2,3-dimethylbutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro(2,3-dimethylbutane)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Perfluoro-2,3-dimethylbutane formation in hot atom chemistry?

A: this compound is a significant product in hot atom chemistry experiments involving ¹⁸F recoil systems. When Perfluoropropene (C₃F₆) is introduced as a scavenger in gaseous Perfluoroalkane systems containing hot ¹⁸F atoms, it reacts through a complex sequence to yield various labeled perfluoro-compounds. Among these, this compound is identified as one of the main products, highlighting its role in understanding the reactivity of ¹⁸F in these systems [].

Q2: How is this compound synthesized through pyrolysis?

A: this compound can be synthesized through the pyrolysis of Perfluoroazo-2-propane. This thermal decomposition follows first-order kinetics and occurs homogeneously, meaning it doesn't require a surface to proceed. The reaction exclusively produces this compound and Nitrogen gas. This clean and controlled synthesis method makes it useful for studying the decomposition kinetics of azo compounds and for obtaining pure this compound [].

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